

An In-Depth Technical Guide to endo-BCN-PEG4-Boc

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Compound of Interest

Compound Name: *endo-BCN-PEG4-Boc*

Cat. No.: *B607321*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **endo-BCN-PEG4-Boc**, a bifunctional linker integral to the fields of bioconjugation and drug delivery. We will explore its chemical properties, outline key experimental protocols for its application, and illustrate its role in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Compound Information

endo-BCN-PEG4-Boc is a molecule comprised of three key functional components: a bicyclo[6.1.0]nonyne (BCN) group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. This distinct architecture makes it a versatile tool in chemical biology and therapeutic development.

Property	Value	Source(s)
Molecular Formula	C ₂₆ H ₄₄ N ₂ O ₈	[1] [2] [3] [4] [5]
Molecular Weight	512.6 g/mol	[1] [2] [4] [5] [6]
Alternate Name	endo-BCN-PEG4-Boc-amine	[1] [2] [4] [5] [7]
Purity	≥95-98%	[1] [4] [5] [6]
Canonical SMILES	<chem>CC(C)OC(=O)NCCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2</chem>	[1] [2]
Monoisotopic Mass	512.30976637 g/mol	[1]

Key Functional Moieties

- **endo-BCN Group:** The strained alkyne of the BCN moiety is highly reactive towards azide-containing molecules. This allows for rapid and specific covalent bond formation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[\[8\]](#) The bioorthogonal nature of this reaction makes it ideal for conjugating molecules in complex biological settings under physiological conditions.[\[8\]](#)
- **PEG4 Spacer:** The hydrophilic PEG4 spacer enhances the aqueous solubility of the linker and any subsequent conjugate.[\[8\]](#) It also provides spatial separation and flexibility, minimizing steric hindrance between the conjugated molecules.[\[8\]](#)
- **Boc-protected Amine:** The tert-butyloxycarbonyl (Boc) group protects the terminal amine, enabling a controlled, stepwise approach to synthesis.[\[8\]](#)[\[9\]](#) This protecting group is stable under various conditions but can be efficiently removed using mild acidic conditions to reveal a primary amine, which is then available for further conjugation.[\[1\]](#)[\[7\]](#)[\[9\]](#)

Experimental Protocols

The utility of **endo-BCN-PEG4-Boc** is centered on its ability to be sequentially deprotected and conjugated. The following protocols outline a general workflow for its use in synthesizing bioconjugates, a common procedure in the development of ADCs and PROTACs.[\[8\]](#)[\[9\]](#)

1. Boc Group Deprotection

This procedure exposes the primary amine for subsequent reactions.

- Dissolution: Dissolve **endo-BCN-PEG4-Boc** (1.0 equivalent) in an anhydrous organic solvent such as dichloromethane (DCM).^{[8][9]}
- Deprotection: Add trifluoroacetic acid (TFA) to the solution to reach a final concentration of 20-50%.^{[8][9]}
- Reaction: Stir the reaction mixture at room temperature for 1-2 hours.^{[8][9]} Progress can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.^[9] The resulting endo-BCN-PEG4-amine TFA salt is often used directly in the next step without further purification.^[9]

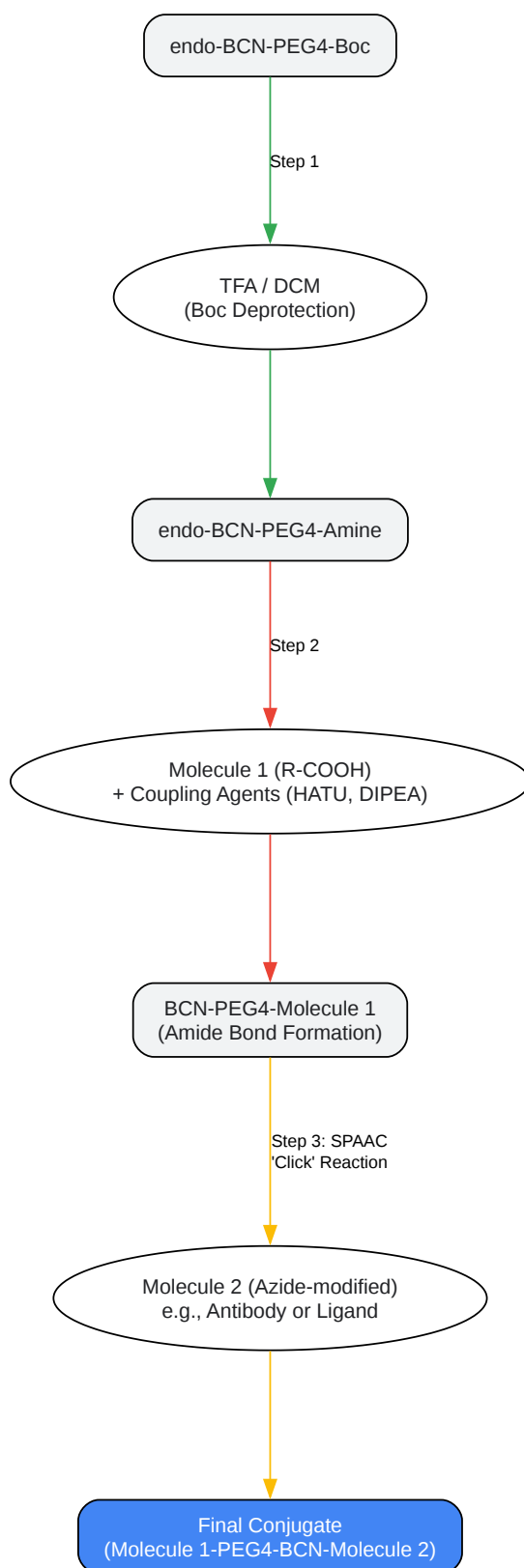
2. Amide Coupling Reaction

This step conjugates the linker to a molecule containing a carboxylic acid (e.g., a cytotoxic drug or a protein ligand).

- Dissolution: Dissolve the deprotected endo-BCN-PEG4-amine TFA salt (1.1 eq) and the carboxylic acid-containing molecule (1.0 eq) in an anhydrous solvent like dimethylformamide (DMF).^[9] Add a coupling agent such as HATU (1.2 eq).^[9]
- Reaction: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq), to the solution.^{[8][9]} Allow the reaction to proceed at room temperature for 4-12 hours.^[8]
- Purification: Purify the resulting BCN-PEG4-conjugate using an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).^[8]

Logical and Experimental Workflows

The primary application of **endo-BCN-PEG4-Boc** is to serve as a bridge, connecting two distinct molecules in a controlled manner. The diagram below illustrates the logical flow of a two-stage conjugation process, starting with the raw linker and culminating in a bioconjugate ready for its final "click" reaction.



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Caption: Synthetic workflow for bioconjugation using **endo-BCN-PEG4-Boc**.

This modular approach is central to the construction of PROTACs, where the linker first connects to either the E3 ligase ligand or the protein of interest (POI) ligand via an amide bond, followed by a SPAAC reaction to attach the second ligand.[9] Similarly, in ADC development, the linker-drug conjugate is "clicked" onto an azide-modified antibody.[8] The linker's role is not to participate in signaling pathways directly, but to covalently connect the functional components of the final therapeutic construct.[8]

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